molecular formula C17H16O3 B1292250 2-Acetoxy-2',5'-methylbenzophenone CAS No. 890099-06-6

2-Acetoxy-2',5'-methylbenzophenone

Cat. No.: B1292250
CAS No.: 890099-06-6
M. Wt: 268.31 g/mol
InChI Key: JVERENSHMHMPCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Acetoxy-2',5'-methylbenzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Acetoxy-2',5'-methylbenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetoxy-2',5'-methylbenzophenone has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2',5'-methylbenzophenone involves its interaction with specific molecular targets. As a photosensitizer, it absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The pathways involved include the generation of singlet oxygen and other ROS, leading to oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

2-Acetoxy-2',5'-methylbenzophenone can be compared with other similar compounds, such as:

    2-(2,5-Dimethylbenzoyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.

    2-(2,5-Dimethylbenzoyl)phenyl methanol: Similar in structure but with a hydroxyl group instead of an acetate group.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[2-(2,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVERENSHMHMPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641611
Record name 2-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-06-6
Record name Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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